G 25671 is a thio ether analog of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). [] It belongs to the pyrazolidine-3,5-dione class of compounds. [] G 25671 has been the subject of research primarily for its uricosuric activity and its role as a prodrug for sulfinpyrazone. [, ]
b) PIDA-Mediated Oxidative Dehydrogenation: A novel, metal-free method utilizes phenyliodine diacetate (PIDA) to facilitate N-N bond formation. This approach uses easily accessible dianilide precursors and exhibits good functional group tolerance and scalability. This method allows for a unique synthetic route for G 25671 starting from aniline, involving a well-designed cyclopropyl intermediate. []
a) Uricosuric Agent Research: G 25671 has been investigated for its potential as a uricosuric agent, particularly in the context of gout treatment. [, ] Studies have compared its uricosuric effects to those of probenecid, a standard uricosuric drug. []
b) Thyroid Function Studies: G 25671 was shown to possess direct antithyroid activity in vitro. [] It inhibits the organic binding of iodine-131 (I131) by thyroid slices, suggesting interference with thyroid hormone synthesis. []
c) Prodrug Research: The study of G 25671 and its metabolic activation to sulfinpyrazone provides a valuable example of prodrug design. [, ] This knowledge has implications for developing other drugs where metabolic activation leads to enhanced activity.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7